Prunasin

Catalog No.
S577397
CAS No.
99-18-3
M.F
C14H17NO6
M. Wt
295.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prunasin

CAS Number

99-18-3

Product Name

Prunasin

IUPAC Name

(2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

InChI

InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2/t9-,10+,11+,12-,13+,14+/m0/s1

InChI Key

ZKSZEJFBGODIJW-GMDXDWKASA-N

Synonyms

(R)-prunasin, benzeneacetonitrile, alpha-(beta-D-glucopyranosyloxy)-, mandelonitrile-beta-glucoside, prulaurasin, prunasin, prunasin, (R)-isomer, prunasine

Canonical SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Potential Anticancer Properties

Multiple studies have shown no evidence to support the use of prunasin or its derivatives, such as amygdalin (laetrile), for cancer treatment. In fact, these compounds can be harmful and even fatal due to cyanide poisoning if consumed in large quantities [].

Other Research Applications

Current scientific research on prunasin focuses on understanding its role in plant defense mechanisms and exploring alternative applications.

  • Plant Defense Mechanism: Research suggests that prunasin plays a role in defending plants against herbivores. When an insect or other animal consumes plant material containing prunasin, the tissue damage triggers the release of HCN, deterring the herbivore [].
  • Microbial Production: Researchers are exploring the possibility of using engineered bacteria to produce prunasin as a more efficient and sustainable alternative to traditional extraction methods from plants. This research is still in its early stages, but it could have potential applications in various fields, including the development of new bio-based products.

Prunasin is a cyanogenic glycoside with the chemical formula C₁₄H₁₇NO₆. It is primarily found in the seeds and leaves of various plants, particularly in the genus Prunus, such as almonds (Prunus dulcis), cherries (Prunus avium), and peaches (Prunus persica). This compound is notable for its potential toxicity, as it can release hydrogen cyanide upon hydrolysis, which poses risks to both humans and animals when consumed in significant quantities .

Prunasin itself is not biologically active. However, when plant tissues are damaged, the enzymatic breakdown of prunasin releases hydrogen cyanide (HCN). HCN disrupts cellular respiration by inhibiting cytochrome c oxidase, an enzyme essential for the electron transport chain []. This can lead to cell death and potentially contribute to plant defense mechanisms against herbivores.

  • Hydrolysis of Prunasin:
    Prunasin+H2O glucosidaseGlucose+Mandelonitrile\text{Prunasin}+\text{H}_2\text{O}\xrightarrow{\text{ glucosidase}}\text{Glucose}+\text{Mandelonitrile}
  • Degradation of Mandelonitrile:
    MandelonitrilelyaseBenzaldehyde+Hydrogen Cyanide\text{Mandelonitrile}\xrightarrow{\text{lyase}}\text{Benzaldehyde}+\text{Hydrogen Cyanide}

These reactions illustrate the dual nature of prunasin: while it serves as a defense mechanism for plants, it can also pose significant health risks when ingested .

Prunasin exhibits biological activity that includes serving as a defense mechanism against herbivores due to its toxicity. The release of hydrogen cyanide can deter animals from consuming plant tissues. Additionally, some studies suggest that prunasin may have antimicrobial properties, although further research is needed to fully understand its pharmacological potential .

The biosynthesis of prunasin begins with the amino acid L-phenylalanine, which is converted through several enzymatic steps involving cytochrome P450 enzymes and UDP-glucosyltransferases. The key steps are as follows:

  • Hydroxylation of L-phenylalanine: Catalyzed by CYP79D16.
  • Formation of phenylacetaldoxime: Through decarboxylation and dehydration.
  • Conversion to mandelonitrile: Involves rearrangement and hydroxylation.
  • Glycosylation to form prunasin: Catalyzed by UDP-glucosyltransferases like UGT85A19.

This pathway highlights the complex enzymatic interactions required for prunasin synthesis in plants .

Prunasin has limited but notable applications:

  • Agricultural Use: Due to its role in plant defense, understanding prunasin's synthesis could lead to developing pest-resistant crops.
  • Pharmaceutical Research: Its potential antimicrobial properties may be explored for therapeutic applications, although this area remains under-researched .

Research indicates that prunasin interacts with various enzymes and metabolic pathways in plants. For instance, studies have shown that prunasin hydrolases play a crucial role during fruit development in species like almonds. These enzymes facilitate the breakdown of prunasin into less toxic compounds, thereby influencing plant metabolism and growth . Additionally, prunasin's interaction with other cyanogenic compounds like amygdalin enhances our understanding of plant defense mechanisms.

Several compounds share structural or functional similarities with prunasin, particularly other cyanogenic glycosides:

Compound NameSource PlantToxicity LevelUnique Features
AmygdalinBitter almondsHighHydrolyzes into benzaldehyde and hydrogen cyanide
SambunigrinElderberry (Sambucus nigra)ModerateDifferent stereoisomer; also releases cyanide
LinamarinCassava (Manihot esculenta)HighReleases acetone cyanohydrin upon hydrolysis
PrulaurasinCherry laurel (Prunus laurocerasus)ModerateRelated compound that also releases cyanide

Prunasin is unique due to its specific biosynthetic pathway involving distinct cytochrome P450 enzymes and UDP-glucosyltransferases, setting it apart from these similar compounds .

Physical Description

Solid

XLogP3

-0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

295.10558726 g/mol

Monoisotopic Mass

295.10558726 g/mol

Heavy Atom Count

21

Melting Point

147 - 148 °C

UNII

14W4BPM5FB

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

99-18-3

Metabolism Metabolites

Organic nitriles are converted into cyanide ions through the action of cytochrome P450 enzymes in the liver. Cyanide is rapidly absorbed and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Prunasin

Dates

Modify: 2023-08-15
Marouf, A., et al., Pharm. Biol., 39, 263

Explore Compound Types